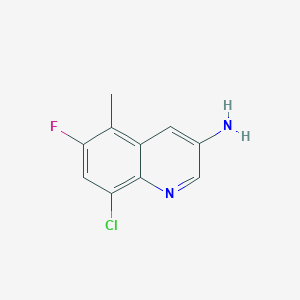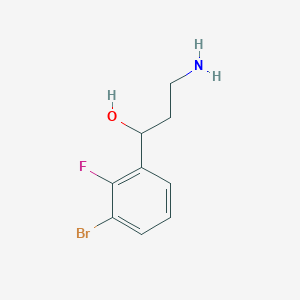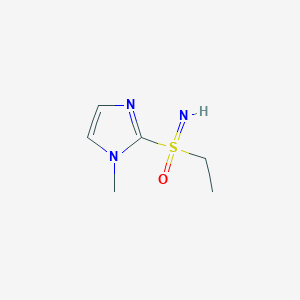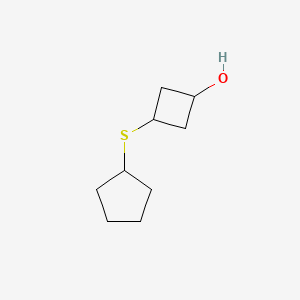
3-(Cyclopentylsulfanyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₆OS It is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylsulfanyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with cyclopentylthiol in the presence of a base. The reaction proceeds through the formation of a thioketal intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Cyclopentylsulfanyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-(Cyclopentylsulfanyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes, including catalysis and polymerization.
作用機序
The mechanism by which 3-(Cyclopentylsulfanyl)cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the cyclobutane ring provides structural rigidity.
類似化合物との比較
Similar Compounds
Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.
Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety.
Cyclopentylthiol: Features a cyclopentyl group attached to a thiol group.
Uniqueness
3-(Cyclopentylsulfanyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a cyclopentylsulfanyl group, and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
分子式 |
C9H16OS |
|---|---|
分子量 |
172.29 g/mol |
IUPAC名 |
3-cyclopentylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C9H16OS/c10-7-5-9(6-7)11-8-3-1-2-4-8/h7-10H,1-6H2 |
InChIキー |
MVOVWPWUKAJUAR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)SC2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



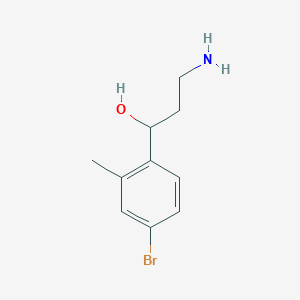
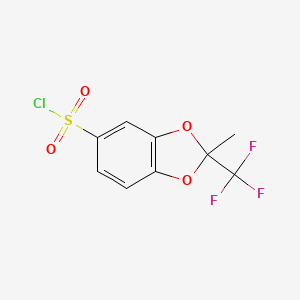

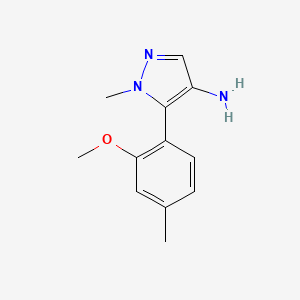
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
